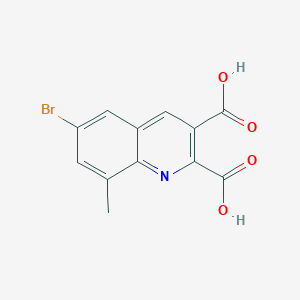![molecular formula C7H11NO B13723919 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole](/img/structure/B13723919.png)
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is an organic compound with a unique structure that includes a cyclopenta[d]oxazole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of nitrile oxide techniques to form the cyclopenta[d]oxazole ring . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce more saturated compounds .
Aplicaciones Científicas De Investigación
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Similar in structure but with different substituents.
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3,2]dioxaborole: Contains a boron atom in the ring system.
(3aR,4R,6S,6aS)-4-(tert-butoxycarbonylaMino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole: Contains additional functional groups.
Uniqueness
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxazole is unique due to its specific ring structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C7H11NO |
|---|---|
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
2-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazole |
InChI |
InChI=1S/C7H11NO/c1-5-8-6-3-2-4-7(6)9-5/h6-7H,2-4H2,1H3 |
Clave InChI |
OSQNAOSXUOTTBO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2CCCC2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


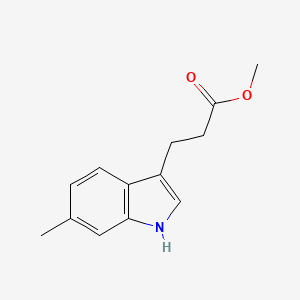

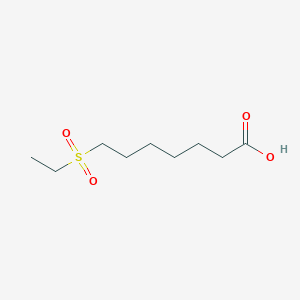
![4,4-Difluoro-4'-methyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13723867.png)
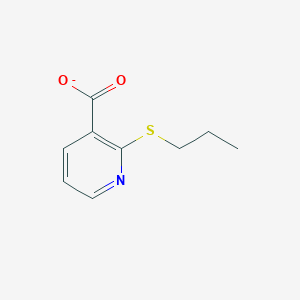
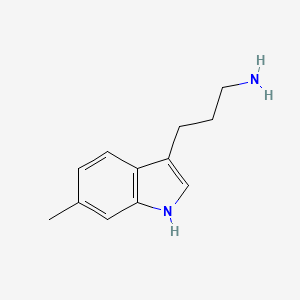
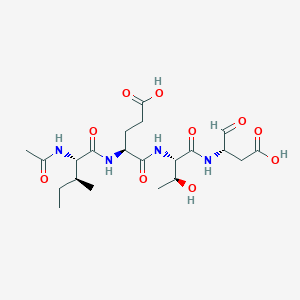

![[3-(3-Ethynylphenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13723904.png)
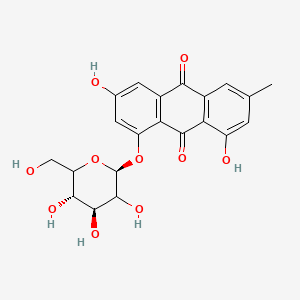
![2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride](/img/structure/B13723908.png)

